(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile
Description
Properties
IUPAC Name |
(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5O2S/c18-12-1-4-14(5-2-12)26-17-6-3-13(23(24)25)7-11(17)10-22-16(9-20)15(21)8-19/h1-7,10H,21H2/b16-15-,22-10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZAHTMKPFGIRV-CVEBYSGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article aims to synthesize current research findings, case studies, and relevant data tables regarding its biological activity.
Chemical Structure and Properties
The molecular formula of (Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile is C16H14ClN5O2S, with a molecular weight of approximately 383.8 g/mol. The compound features significant functional groups that contribute to its biological activity, including amino, nitrile, and chlorophenyl moieties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial properties. Below are some key findings:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.
- Case Studies :
Antimicrobial Activity
- Inhibition of Pathogens : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
- Research Findings : A recent study highlighted that compounds with similar structural characteristics exhibited significant antibacterial activity, suggesting potential for development as new antimicrobial agents .
Data Tables
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 15 | |
| Anticancer | MCF-7 | 20 | |
| Antimicrobial | Staphylococcus aureus | 12 | |
| Antimicrobial | Escherichia coli | 18 |
Mechanistic Insights
The biological activity of (Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile can be attributed to its ability to interact with cellular targets involved in apoptosis and microbial resistance mechanisms.
- Apoptosis Induction : The activation of caspases indicates that this compound may trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy.
- Antimicrobial Mechanism : By inhibiting cell wall synthesis in bacteria, the compound can effectively reduce bacterial viability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile, we compare it with structurally analogous compounds (Table 1), focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings :
Electronic Effects :
- The nitro group in the target compound enhances electrophilicity compared to tert-butyl or methyl substituents in analogs, making it more reactive in nucleophilic aromatic substitution .
- The 4-chlorophenylsulfanyl group introduces steric hindrance and lipophilicity, contrasting with the smaller fluorophenyl group in the triazole derivative .
Hydrogen Bonding and Crystal Packing: The target compound’s amino group participates in N–H⋯N hydrogen bonds, forming a 2D network, whereas the thiazolidinedione analog exhibits weaker C–H⋯O interactions due to its carbonyl-dominated structure .
Biological Activity :
- The enedinitrile backbone in the target compound may confer antimicrobial properties via membrane disruption, whereas the triazole derivative’s kinase inhibition stems from its ability to chelate metal ions .
Thermal Stability :
- Compounds with sulfonyl or nitro groups (e.g., the industrial stabilizer) show higher thermal stability (decomposition >250°C) compared to the target compound (decomposition ~200°C), attributed to stronger intermolecular forces .
Research Implications and Limitations
While the target compound’s structural complexity offers diverse interaction sites for functional applications, its synthesis remains challenging due to competing isomerization pathways (Z/E). Computational studies using SHELX-refined crystallographic data suggest that steric effects from the 4-chlorophenyl group favor the Z-configuration, but experimental validation is pending.
Comparisons highlight the need for systematic studies on substituent effects across analogs. For instance, replacing the nitro group with a methoxy group could modulate solubility without sacrificing reactivity.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of (Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:
Condensation : Reacting a substituted benzaldehyde derivative (e.g., 2-(4-chlorophenyl)sulfanyl-5-nitrobenzaldehyde) with malononitrile in the presence of a base (e.g., ammonium acetate) to form the enedinitrile backbone.
Imine Formation : Introducing an amine group via Schiff base formation under controlled temperature (60–80°C) and inert atmosphere.
- Critical Parameters : Solvent choice (e.g., ethanol or DMF), reaction time (6–12 hours), and stoichiometric ratios must be optimized to avoid side products like tautomeric isomers .
- Example Reaction Table :
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Malononitrile, NH4OAc, Ethanol, 70°C | Enedinitrile backbone | 65–75 |
| 2 | NH2 source, DMF, 80°C | Final Z-isomer | 50–60 |
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the Z-isomer and absence of E-isomer impurities. Aromatic protons (δ 7.2–8.5 ppm) and nitrile groups (δ 115–120 ppm in ¹³C) are key markers .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N imine stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments related to the sulfanylphenyl and nitrophenyl moieties.
Q. How is single-crystal X-ray diffraction utilized in determining the molecular structure of this compound?
- Methodological Answer :
- Structure Solution : Use SHELXS/SHELXD for phase determination from diffraction data.
- Refinement : SHELXL refines positional and thermal parameters, with attention to hydrogen bonding and π-π stacking interactions. Twinning or disorder requires rigorous validation using PLATON .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to confirm stereochemistry (e.g., Z-configuration of imine bonds) .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize condensation step efficiency .
- In Situ Monitoring : Use HPLC or inline IR to track intermediate formation and adjust reaction parameters dynamically.
- Example Optimization Table :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +20% yield |
| Solvent | Ethanol vs. DMF | DMF | Reduces side products |
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Validation Tools : Use SHELXL’s validation suite (e.g., CHECKDEF for bond-length outliers) and CIF error checks .
- Hydrogen Bonding Analysis : Compare DFT-calculated H-bond distances (e.g., at B3LYP/6-31G* level) with crystallographic data. Discrepancies >0.1 Å suggest refinement errors or dynamic effects .
- Twinned Data : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .
Q. How can computational methods predict the photophysical or biological properties of derivatives of this compound?
- Methodological Answer :
- DFT/TD-DFT Calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to predict UV-Vis spectra (e.g., λmax for charge-transfer transitions) .
- Docking Studies : Screen derivatives against biological targets (e.g., kinases for anticancer activity) using AutoDock Vina . Focus on the sulfanylphenyl group’s role in binding affinity .
- QSAR Models : Correlate substituent effects (e.g., nitro vs. chloro groups) with bioactivity using partial least squares (PLS) regression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
